Kinase Selectivity vs. Adavosertib
Wee1-IN-3 was evaluated against a panel of 45 human kinases, including the CDK family, Aurora kinases, and PLK1 . It exhibited no significant inhibition of non-target kinases, with an IC50 > 10 μM reported for all kinases tested besides WEE1 . In contrast, the clinical candidate adavosertib (AZD1775) has been documented to inhibit 13 other kinases at ≥90% when tested at 1 μM [1]. This indicates a narrower selectivity profile for adavosertib that may introduce confounding variables in signaling pathway studies.
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | IC50 > 10 μM for CDK1, CDK2, AURKA, PLK1 and other kinases in a 45-kinase panel |
| Comparator Or Baseline | Adavosertib (AZD1775): ≥90% inhibition of 13 other kinases at 1 μM |
| Quantified Difference | Wee1-IN-3 shows no inhibition of off-targets up to 10 μM; adavosertib potently inhibits multiple off-targets at 1 μM |
| Conditions | TR-FRET or radiometric kinase assays with recombinant human kinases |
Why This Matters
A cleaner selectivity profile for Wee1-IN-3 reduces the risk of off-target-driven phenotypes, making it a more reliable chemical probe for dissecting WEE1-specific biology.
- [1] Gao, Y., et al. (2024). Targeting WEE1 and PKMYT1 in Cancer: A Comprehensive Review of Preclinical and Clinical Advances. Cancers, 16(13), 2418. Table 6. PMID: 39001488. View Source
